2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine
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Overview
Description
2-[(1-Cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclobutanecarbonyl group attached to a piperidine ring, further linked to a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Attachment of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclobutanecarbonyl chloride reacts with the piperidine derivative.
Coupling with Methylpyridine: The final step involves the coupling of the cyclobutanecarbonylpiperidine intermediate with 6-methylpyridine through an etherification reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-Cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)oxy]-6-ethylpyridine
- 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)oxy]-6-phenylpyridine
Uniqueness
Compared to similar compounds, 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine exhibits unique properties due to the presence of the methyl group on the pyridine ring. This structural variation can influence its chemical reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research domains.
Properties
IUPAC Name |
cyclobutyl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-2-7-15(17-12)20-14-8-10-18(11-9-14)16(19)13-5-3-6-13/h2,4,7,13-14H,3,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWHMDFSJFAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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